molecular formula C11H19N3 B1464570 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1211495-48-5

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1464570
CAS No.: 1211495-48-5
M. Wt: 193.29 g/mol
InChI Key: PDZAZQDTRJDJQG-UHFFFAOYSA-N
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Description

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this molecule particularly intriguing.

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9-6-10(2)14(13-9)8-11-4-3-5-12-7-11/h6,11-12H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZAZQDTRJDJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable piperidine derivative. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with piperidine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives with nucleophiles in polar solvents like ethanol or acetonitrile.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity for certain receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the dimethyl groups on the pyrazole ring can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for drug development and materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
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3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

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